molecular formula C20H26ClN3O B2504094 6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Cat. No.: B2504094
M. Wt: 359.9 g/mol
InChI Key: SYJYOXCDRAMZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of WAY-601673 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

WAY-601673 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

WAY-601673 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its role in cellular processes and enzyme inhibition.

    Medicine: Explored for potential therapeutic applications, particularly in the treatment of diseases related to prolyl hydroxylase activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

WAY-601673 exerts its effects by inhibiting prolyl hydroxylase, an enzyme involved in the hydroxylation of proline residues in proteins. This inhibition affects various molecular pathways, including those related to hypoxia-inducible factors (HIFs), which play a crucial role in cellular responses to low oxygen levels .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to WAY-601673 include:

Uniqueness

WAY-601673 is unique due to its specific structure and high potency as a prolyl hydroxylase inhibitor. This makes it particularly valuable in research focused on hypoxia-related pathways and potential therapeutic applications .

Properties

IUPAC Name

6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O/c1-19(2)9-14(10-20(3,4)23-19)24-11-13-8-16(21)15-6-5-7-22-17(15)18(13)25-12-24/h5-8,14,23H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJYOXCDRAMZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N2CC3=CC(=C4C=CC=NC4=C3OC2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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